molecular formula C10H12Br2O3 B14617259 Benzoic acid;2,2-dibromopropan-1-ol CAS No. 59992-06-2

Benzoic acid;2,2-dibromopropan-1-ol

Cat. No.: B14617259
CAS No.: 59992-06-2
M. Wt: 340.01 g/mol
InChI Key: LHHKJDLKPNRPQP-UHFFFAOYSA-N
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Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . Its structure consists of a benzene ring substituted with a carboxylic acid group. 2,2-Dibromopropan-1-ol (C₃H₆Br₂O) is a brominated primary alcohol with two bromine atoms at the second carbon of the propanol chain. This article focuses on comparing its individual components with structurally or functionally related compounds.

Properties

CAS No.

59992-06-2

Molecular Formula

C10H12Br2O3

Molecular Weight

340.01 g/mol

IUPAC Name

benzoic acid;2,2-dibromopropan-1-ol

InChI

InChI=1S/C7H6O2.C3H6Br2O/c8-7(9)6-4-2-1-3-5-6;1-3(4,5)2-6/h1-5H,(H,8,9);6H,2H2,1H3

InChI Key

LHHKJDLKPNRPQP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(Br)Br.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2,2-dibromopropan-1-ol can be achieved through a multi-step process. One common method involves the bromination of propan-1-ol to form 2,2-dibromopropan-1-ol, followed by the esterification with benzoic acid. The reaction conditions typically involve the use of bromine and a catalyst for the bromination step, and an acid catalyst for the esterification step .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2,2-dibromopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield benzoic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Benzoic acid;2,2-dibromopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid;2,2-dibromopropan-1-ol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety can interact with cellular membranes and disrupt their function .

Comparison with Similar Compounds

Key Research Findings

  • Substituent Effects : The position of substituents on benzoic acid derivatives significantly impacts biosensor recognition. Para-substituted derivatives (e.g., pABA) exhibit stronger responses than ortho or meta analogues .
  • Thermal Stability : Metal complexes of benzoic acid derivatives (e.g., lanthanides) show higher thermal stability compared to aliphatic brominated alcohols, which may decompose under high temperatures .

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